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Compound of Interest

Compound Name: BAmMP-0O16B

Cat. No.: B15573875

The BAMEA-O16B system is a cutting-edge delivery vehicle for CRISPR/Cas9-based genome
editing. It is centered around a novel bioreducible lipid, BAMEA-0O16B, which forms the core of
a lipid nanopatrticle (LNP) designed for the efficient encapsulation and intracellular delivery of
Cas9 messenger RNA (mMRNA) and single-guide RNA (sgRNA).[1][2] A key challenge in
CRISPR-based therapeutics is the safe and effective delivery of its components to target cells.
[2][3] The BAMEA-O16B platform addresses this by leveraging the unique reductive
environment within cells to trigger the release of its genetic payload.

The mechanism relies on disulfide bonds integrated into the BAMEA-O16B lipid structure.[1][4]
These LNPs are readily taken up by cells through endocytosis.[3] Once inside the cell, the high
intracellular concentration of reducing agents, such as glutathione (GSH), cleaves the disulfide
bonds.[2][5] This cleavage event destabilizes the nanoparticle, leading to the rapid and efficient
release of the Cas9 mRNA and sgRNA into the cytoplasm.[2][4] The cell's own machinery then
translates the mRNA into Cas9 protein, which complexes with the sgRNA to travel to the
nucleus and perform precise gene editing.[3] This method of delivering the Cas9 component as
an mRNA molecule is transient, reducing the risk of off-target effects that can be associated
with plasmid DNA delivery.[6]

Studies have demonstrated that this delivery system can achieve remarkably fast and efficient
genome editing. For instance, in human embryonic kidney (HEK) cells expressing green
fluorescent protein (GFP), the BAMEA-0O16B system achieved up to 90% knockout of GFP
expression.[1][2][4] Notably, effective gene editing was observed as quickly as 24 hours after
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transfection.[1][2][4] The system has also shown high efficacy and biocompatibility in vivo,
indicating its potential as a robust and versatile platform for therapeutic genome editing.[2][3]

Quantitative Data

The performance and characteristics of the BAMEA-O16B delivery system have been
quantified across several studies. The data below summarizes key findings for both in vitro and
in vivo applications.

Cell Line / o
Parameter Target Result Citation
Model
Human Green Up to 90%
Gene Knockout )
o Embryonic Fluorescent knockout [1112114]
Efficiency . . -
Kidney (HEK) Protein (GFP) efficiency.
Effective gene
Human Green knockout
Speed of Editing Embryonic Fluorescent observed as fast  [1][2][4]
Kidney (HEK) Protein (GFP) as 24 hours post-
delivery.
LNPs with low
cholesterol
) N Programmed )
Formulation Dendritic Cells ) density showed
o Death-Ligand 1 ] [7]
Optimization (DCs) superior mMRNA
(PD-L1)
uptake and gene
editing.
Proprotein Serum PCSK9
In Vivo Gene Convertase levels reduced to
Mouse Model o ) [1112][4115]
Knockdown Subtilisin/Kexin 20% of non-

Type 9 (PCSK9)

treatment levels.
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Parameter Observation Citation

BAMEA-016B nanopatrticles
exhibited lower cytotoxicity

In Vitro Cytotoxicity than the commercial [2]
transfection reagent

Lipofectamine 2000.

Histological examination after
intravenous injection in mice

In Vivo Biocompatibility showed no signs of [2][3]
inflammation or hepatocellular

injury.

The ionizable head of BAMEA-
0168 facilitates RNA
] encapsulation, while
Cargo Release Mechanism ) ) [5]
intracellular glutathione (GSH)
triggers disulfide bond

degradation for cargo release.

Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for using BAMEA-O16B in vitro and
its mechanism of action for intracellular delivery.
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Caption: Experimental workflow for in vitro CRISPR/Cas9 delivery using BAMEA-O16B LNPs.
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Caption: Mechanism of BAMEA-O16B LNP for intracellular delivery and gene editing.
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Detailed Experimental Protocols

Protocol 1: Formulation of BAMEA-O16B/RNA
Nanoparticles

This protocol describes a general method for formulating LNPs for CRISPR/Cas9 delivery.
Molar ratios of lipids should be optimized for the specific cell type and application.

Materials:

BAMEA-O16B lipid
e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
e Cholesterol

o 1, 2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
(DSPE-MPEG2kK)

e Cas9 mRNA

o Target-specific SgRNA

» Ethanol (molecular biology grade)

e Reaction Buffer (e.g., 10 mM Tris-HCI, 1 mM EDTA, pH 7.4)

o Phosphate-Buffered Saline (PBS)

Microfluidic mixing device (e.g., NanoAssemblr) or a syringe pump system
Method:

o Prepare Lipid Stock Solution: Prepare a stock solution of the lipid mixture (BAMEA-O16B,
DOPE, cholesterol, and DSPE-mPEG2K) in ethanol. The molar ratio can be optimized; a
common starting point is 50:10:38.5:1.5.
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» Prepare RNA Solution: Dilute Cas9 mRNA and sgRNA in the reaction buffer to the desired
concentration. A 3:1 mass ratio of Cas9 mRNA to sgRNA is often used.

» Nanoparticle Assembly:
o Set up the microfluidic mixing system according to the manufacturer's instructions.
o Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.

o Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,
3:1 aqueous:ethanolic). The rapid mixing induces the self-assembly of the LNPs,

encapsulating the RNA.
« Purification:
o Collect the nanoparticle suspension from the device outlet.

o Dialyze the suspension against sterile PBS overnight at 4°C using a dialysis cassette
(e.g., 10 kba MWCO) to remove ethanol and non-encapsulated RNA.

e Characterization & Storage:

o Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic
light scattering (DLS).

o Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.qg.,
RiboGreen).

o Sterilize the final LNP formulation by passing it through a 0.22 um filter. Store at 4°C for
short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a guideline for transfecting adherent mammalian cells in a 24-well plate

format.

Materials:
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Target cells (e.g., HEK293, Hela)

Complete cell culture medium (e.g., DMEM + 10% FBS)

Serum-free medium (e.g., Opti-MEM)

BAMEA-O16B/RNA nanoparticle suspension

24-well tissue culture plates

Method:

Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will
result in 70-80% confluency at the time of transfection (e.g., 5 x 104 cells per well).

Preparation of Transfection Complex:

o On the day of transfection, thaw the BAMEA-O16B/RNA LNP suspension.

o Dilute the required amount of LNPs into serum-free medium to achieve the desired final
RNA concentration (e.g., 50-200 ng of total RNA per well). Gently mix by pipetting.

Transfection:

o Aspirate the culture medium from the cells.

o Gently add the diluted LNP complex to each well.

o Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

Post-Transfection Care:

o After the incubation period, remove the transfection medium.

o Add fresh, complete (serum-containing) culture medium to each well.

o Return the plate to the incubator and culture for an additional 24 to 72 hours before
analysis.
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Protocol 3: Assessment of Gene Editing Efficiency

The method for assessing editing efficiency depends on the target gene and the desired
outcome.

A. For Reporter Gene Knockout (e.g., GFP):

o Harvest Cells: At 48-72 hours post-transfection, wash the cells with PBS and detach them
using trypsin.

o Flow Cytometry: Neutralize the trypsin with complete medium, centrifuge the cells, and
resuspend the pellet in FACS buffer (PBS + 2% FBS). Analyze the cell suspension on a flow
cytometer to quantify the percentage of GFP-negative cells compared to a negative control
(e.g., cells treated with LNPs containing a non-targeting SgRNA).

B. For Endogenous Gene Knockout:

o Genomic DNA Extraction: Harvest cells 72 hours post-transfection and extract genomic DNA
using a commercial Kit.

o PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using high-
fidelity DNA polymerase.

e Mismatch Cleavage Assay (e.g., T7TE1):

o Denature and re-anneal the PCR products to form heteroduplexes between wild-type and
edited DNA strands.

o Digest the heteroduplexes with a mismatch-sensitive nuclease like T7 Endonuclease I.

o Analyze the digested products on an agarose gel. The presence of cleaved fragments
indicates the presence of insertions/deletions (indels). Quantify band intensity to estimate
editing efficiency.

e Sequencing Analysis (Sanger or NGS):

o Purify the PCR products and send them for Sanger sequencing. Analyze the resulting
chromatograms using tools like TIDE or ICE to deconvolute the traces and quantify indel
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frequency and composition.

o For more comprehensive analysis, use Next-Generation Sequencing (NGS) of the
amplicons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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